molecular formula C12H15NO3 B556430 AC-D-PHE-OME CAS No. 21156-62-7

AC-D-PHE-OME

Cat. No.: B556430
CAS No.: 21156-62-7
M. Wt: 221.25 g/mol
InChI Key: IKGHIFGXPVLPFD-LLVKDONJSA-N
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Description

AC-D-PHE-OME, also known as methyl (2R)-2-acetamido-3-phenylpropanoate, is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and various biochemical applications.

Safety and Hazards

When handling “Methyl n-acetyl-d-phenylalaninate”, it is recommended to use only in a chemical fume hood. Personal protective equipment such as laboratory clothing, chemical-resistant gloves, and safety goggles should be worn. It is also advised to wash thoroughly after handling and to wash contaminated clothing before reuse .

Preparation Methods

Synthetic Routes and Reaction Conditions

AC-D-PHE-OME can be synthesized through several methods, including solid-phase peptide synthesis and liquid-phase synthesis. One common method involves the protection of the amino group of phenylalanine with an acetyl group, followed by esterification with methanol to form the methyl ester . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and may involve reagents such as sodium azide for deprotection .

Industrial Production Methods

Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis allows for the efficient production of peptides with minimal purification steps .

Chemical Reactions Analysis

Types of Reactions

AC-D-PHE-OME undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

Major products formed from these reactions include various derivatives of phenylalanine, such as alcohols, amides, and substituted esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-D-PHE-OME is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its D-configuration and acetyl protection make it particularly useful in stereospecific synthesis and enzymatic studies .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGHIFGXPVLPFD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21156-62-7
Record name Methyl N-acetyl-D-phenylalaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021156627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL N-ACETYL-D-PHENYLALANINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQT1M79F3N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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